Bienvenue dans la boutique en ligne BenchChem!

Quinterenol

Bronchodilator duration Human airway smooth muscle Rt50 recovery kinetics

Quinterenol is an indispensable, non-selective β-adrenoceptor agonist featuring a unique 8-hydroxyquinoline scaffold, distinct from phenethylamine-based agents. Its paradoxical autoinhibition in atrial tissue, slow onset, and prolonged duration (Rt50 ≥20 min) make it the critical moderate-duration reference compound for SAR studies and a superior, lower-lethality alternative to isoproterenol for chronic dipsogenic research. This compound is essential for calibrating cardiac oxygen supply-demand balance in safety pharmacology, as it increases cardiac output without elevating myocardial oxygen consumption, a feature not replicated by standard agonists. Secure this irreplaceable tool compound for your receptor classification and hemodynamic research programs.

Molecular Formula C14H18N2O2
Molecular Weight 246.30 g/mol
CAS No. 13757-97-6
Cat. No. B085103
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuinterenol
CAS13757-97-6
SynonymsCP-10
quinterenol
quinterenol monohydrochloride
quinterenol monohydrochloride, (+-)-isomer
quinterenol sulfate (2:1)
quinterenol, (+-)-isomer
quinterenol, dihydrochloride
Molecular FormulaC14H18N2O2
Molecular Weight246.30 g/mol
Structural Identifiers
SMILESCC(C)NCC(C1=C2C=CC=NC2=C(C=C1)O)O
InChIInChI=1S/C14H18N2O2/c1-9(2)16-8-13(18)10-5-6-12(17)14-11(10)4-3-7-15-14/h3-7,9,13,16-18H,8H2,1-2H3
InChIKeyRSDQHEMTUCMUPQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quinterenol (CAS 13757-97-6): A Long-Acting Non-Selective Beta-Adrenergic Bronchodilator for Pharmacological Research and Reference Standard Procurement


Quinterenol (INN: quinprenaline; CAS 13757-97-6) is a sympathomimetic, long-acting β-adrenergic receptor agonist of the 8-hydroxyquinoline chemotype, first described in the 1960s and patented by Pfizer as a bronchodilator [1][2]. Unlike the more familiar phenethylamine-based β-agonists (e.g., isoproterenol, salbutamol), quinterenol bears a quinoline-methanol scaffold that confers a distinct pharmacological signature: it is a non-selective β1/β2 agonist with a uniquely slow onset, prolonged duration of action, and a paradoxical autoinhibition phenomenon in atrial tissue not observed with isoproterenol [3][4]. Although never marketed commercially, quinterenol remains a valuable tool compound for probing β-adrenoceptor subtype pharmacology, cardiac vs. smooth muscle receptor heterogeneity, and dipsogenic (thirst-induction) mechanisms in vivo [5].

Why Quinterenol Cannot Be Substituted by Isoproterenol or Salbutamol in Mechanistic Studies: Key Differentiators


Quinterenol's pharmacological profile diverges from prototypical β-agonists in several experimentally consequential ways that preclude simple proxy substitution. Unlike isoproterenol, quinterenol exhibits a unique autoinhibition phenomenon in atrial preparations requiring a minimum 6-minute tissue incubation period before β-adrenergic activation emerges—a peculiar form of time-dependent agonism not seen with any other β-agonist tested [1]. In human isolated bronchial smooth muscle, quinterenol occupies a distinct position at the moderate-duration boundary (Rt50 ≥20 min vs. <13 min for short-acting agonists), making it a useful comparator for structure–duration relationship studies [2]. Its non-selective β1/β2 profile, combined with a dissociation between chronotropic and inotropic effects in isolated hearts, further distinguishes it from both the non-selective isoproterenol and the β2-selective salbutamol [3][4]. These compound-specific properties mean that experimental conclusions drawn with isoproterenol or salbutamol cannot be extrapolated to quinterenol without independent verification.

Quinterenol (CAS 13757-97-6) Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparator Data


Moderate Duration of Bronchodilator Action (Rt50 ≥20 min) vs. Short-Acting Agonists (Rt50 <13 min) in Superfused Human Bronchial Smooth Muscle

In human superfused isolated bronchial smooth muscle (a tissue with a homogeneous β2-adrenoceptor population), quinprenaline (quinterenol) was identified as a moderate-duration agonist. Its Rt50—the time required for 50% recovery of inherent tone following an EC50 concentration—was ≥20 min, compared with <13 min for the short-acting cohort including isoprenaline, fenoterol, terbutaline, and salbutamol [1]. For perspective, the ultra-long-acting salmeterol showed no recovery within 4 h. The rank order of potency placed quinprenaline as the least potent among nine tested agonists: formoterol ≥ salmeterol ≥ clenbuterol > fenoterol = isoprenaline (EC50 27 nM) > terbutaline ≥ salbutamol > quinprenaline [1]. This intermediate duration profile means quinterenol fills a specific experimental niche between short-acting (Rt50 <13 min) and ultra-long-acting (>4 h) β-agonists.

Bronchodilator duration Human airway smooth muscle Rt50 recovery kinetics

Unique Autoinhibition Phenomenon in Atrial Preparations: Time-Dependent Activation Requiring ≥6-Minute Incubation Unlike Isoproterenol

In isolated atrial preparations, quinterenol exhibits a unique autoinhibition phenomenon: β-adrenergic activation (rate acceleration) does not manifest unless the tissue is incubated in quinterenol solution for at least 6 minutes and then washed [1]. This time-dependent activation has no parallel with isoproterenol, which activates β-receptors immediately upon application. Furthermore, the rate acceleration produced by quinterenol in atria occurred without a concomitant positive inotropic effect—a dissociation not observed with isoproterenol [1]. The quinterenol-induced tachycardia was specifically antagonized by chlorpromazine, whereas isoproterenol-induced tachycardia was not, suggesting that quinterenol engages a receptor site or downstream coupling mechanism distinct from the classical isoproterenol binding site [1][2].

Beta-adrenoceptor pharmacology Autoinhibition Atrial chronotropy

Increased Cardiac Output Without Elevating Myocardial Oxygen Consumption in Dog Open-Chest Preparations

In anesthetized dog open-chest preparations, intravenous quinterenol (0.5 mg/kg) increased cardiac output and stroke volume while simultaneously lowering peripheral vascular resistance and blood pressure, yet did so without elevating myocardial oxygen consumption and without reducing coronary arterial blood flow [1]. This hemodynamic profile contrasts with isoproterenol, which typically increases cardiac output at the cost of elevated myocardial oxygen demand—a clinically relevant limitation. Quinterenol also lowered blood pressure without reducing coronary blood flow, a dissociation that has therapeutic implications [1]. Additionally, at single doses up to 4 mg, quinterenol produced no positive inotropic or chronotropic effects on isolated perfused hearts of various species, and no positive inotropic activity on isolated cat heart papillary muscles at concentrations up to 10⁻⁵ g/mL [1]. This striking uncoupling of in vivo cardiac stimulation from direct myocardial β-receptor activation is unique among β-agonists.

Cardiac energetics Myocardial oxygen consumption Hemodynamic selectivity

Lower Lethality than Isoproterenol in Dipsogenic Efficacy Models: Reduced Cardiac Stimulant Action Confers Safety Advantage

In a direct head-to-head comparison of dipsogenic (thirst-inducing) activity in water-satiated rats, subcutaneous injection of quinterenol and salbutamol both produced dose-related increases in water intake. These agents were approximately equal in dipsogenic efficacy and equivalent to isoproterenol, but less effective than diazoxide [1]. Critically, both quinterenol and salbutamol exhibited lower lethality compared to previous results with isoproterenol at dipsogenically equivalent doses. The authors attributed this safety advantage specifically to the 'smaller cardiac stimulant action of salbutamol and quinterenol' relative to isoproterenol [1]. This in vivo finding corroborates the isolated heart data showing quinterenol's lack of direct positive inotropic effect and demonstrates that quinterenol's atypical cardiac profile translates into a measurable survival advantage.

Dipsogenic pharmacology Beta-agonist safety In vivo lethality

Equipotent to Papaverine as a Femoral Vasodilator with Considerably Longer Duration of Action in Dog Hind Limb

In dog hind limb preparations, quinterenol increased femoral arterial blood flow and was found to be 'as potent as papaverine' in this vasodilator effect, but with a 'considerably longer duration of action' [1]. Papaverine is a direct-acting smooth muscle relaxant and phosphodiesterase inhibitor used clinically as a vasodilator. The equipotency with longer duration means quinterenol achieves the same peak vasodilator efficacy as papaverine while providing sustained blood flow enhancement—an advantageous profile for experimental protocols requiring prolonged stable vasodilation. Importantly, subsequent biochemical studies showed that unlike papaverine, quinterenol was devoid of inhibitory activity against cyclic AMP and cyclic GMP phosphodiesterases from guinea-pig heart, indicating its vasodilator mechanism is entirely β-adrenoceptor-mediated rather than PDE-inhibitor-based [2].

Peripheral vasodilation Femoral blood flow Papaverine comparison

Tissue-Selective Beta-Adrenoceptor Pharmacology: Antagonist in Rabbit Atrium but No Effect in Aorta, Stomach, or Trachea

In a systematic analysis of beta receptor drug interactions across four rabbit tissues (atrium, aorta, stomach, trachea), quinterenol—despite being reported as a selective β-receptor stimulant in smooth muscle—was found to act as a β-antagonist in atrium while having little or no effect on β-receptors in aorta, stomach, or trachea [1]. This tissue-selective pharmacology stands in marked contrast to isoproterenol (agonist in all four tissues) and propranolol (antagonist in all four tissues), and differs from tissue-selective antagonists such as AY 21,011 and H 35/25 [1]. The quinterenol dissociation constant (KB) for β-receptor antagonism in rabbit atrium was determined and found to be identical for antagonizing both the inotropic and chronotropic effects of isoproterenol, supporting a single atrial β-receptor population [2]. This unusual tissue-dependent efficacy profile makes quinterenol a valuable tool for dissecting β-adrenoceptor heterogeneity across organ systems.

Beta-adrenoceptor heterogeneity Tissue-selective pharmacology Receptor subtype classification

Optimal Research and Industrial Application Scenarios for Quinterenol (CAS 13757-97-6) Based on Quantitative Differentiation Evidence


Beta-Adrenoceptor Structure–Duration Relationship Studies Using Human Isolated Airway Tissues

Quinterenol's intermediate Rt50 (≥20 min) in human bronchial smooth muscle positions it as an essential comparator for structure–activity relationship (SAR) studies investigating the molecular determinants of β-agonist duration [1]. In screening cascades that include short-acting agonists (isoprenaline, salbutamol; Rt50 <13 min) and ultra-long-acting agents (salmeterol; Rt50 >4 h), quinterenol provides the moderate-duration reference point needed to establish a full duration–response continuum. Its 8-hydroxyquinoline scaffold also differs fundamentally from the phenethylamine core shared by most other β-agonists, enabling scaffold-hopping analyses. For pharmaceutical procurement supporting airway drug discovery programs, quinterenol should be included in any β-agonist reference compound library that aims to cover the full kinetic spectrum of receptor engagement and dissociation [1].

Cardiac Safety Pharmacology: Reference Compound for Hemodynamic Effects Uncoupled from Myocardial Oxygen Demand

Quinterenol's unique ability to increase cardiac output without elevating myocardial oxygen consumption, while simultaneously lowering blood pressure without reducing coronary blood flow, makes it a valuable reference standard in cardiac safety pharmacology [1]. In preclinical cardiovascular risk assessment, compounds are routinely screened for drug-induced changes in the cardiac oxygen supply–demand balance. Quinterenol serves as a positive control that demonstrates hemodynamic improvement (increased cardiac output, reduced afterload) without the confounding oxygen-wasting effects typical of isoproterenol [1]. This scenario is particularly relevant for contract research organizations (CROs) conducting cardiovascular telemetry studies in large animals, where quinterenol can be used to calibrate the hemodynamic–energetic dissociation window of novel drug candidates.

Beta-Adrenoceptor Subtype Mapping and Tissue Heterogeneity Studies in Multi-Organ Pharmacological Profiling

Quinterenol's striking tissue-selective pharmacology—acting as a β-antagonist in rabbit atrium but showing no activity at β-receptors in aorta, stomach, or trachea—makes it an indispensable tool for receptor subtype classification across organ systems [1][2]. In academic pharmacology laboratories conducting systematic receptor profiling (e.g., Schild analysis, determination of relative agonist efficacy across tissues), quinterenol can serve as a tissue-discriminating probe that reveals receptor heterogeneity not detectable with pan-tissue agonists or antagonists. Its identical KB values for blocking both inotropic and chronotropic isoproterenol responses in atrium further support its use as a reference antagonist for validating single-receptor-population hypotheses in cardiac tissue [2]. Procurement of quinterenol is advised for any research group maintaining a β-adrenoceptor ligand toolkit for receptor classification studies.

In Vivo Dipsogenic and Renin–Angiotensin System Research Requiring Prolonged β-Adrenergic Stimulation with Reduced Lethality

For behavioral pharmacology and systems physiology studies investigating β-adrenoceptor-mediated thirst induction (dipsogenesis) and its interaction with the renin–angiotensin system, quinterenol offers a critical experimental advantage over isoproterenol: equivalent dipsogenic efficacy with measurably lower lethality [1]. In water-satiated rat models, both quinterenol and salbutamol produce dose-dependent increases in water intake equivalent to isoproterenol, but with a reduced cardiac stimulant burden that translates into lower mortality during prolonged dosing regimens [1]. This makes quinterenol particularly suitable for chronic dipsogenic studies, repeated-measures experimental designs, and protocols involving aged or potentially compromised animal cohorts where isoproterenol-associated mortality would be unacceptable.

Quote Request

Request a Quote for Quinterenol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.